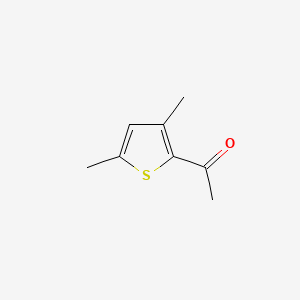

N-(1-pyridin-3-ylethyl)formamide

Descripción general

Descripción

“N-(1-pyridin-3-ylethyl)formamide” is a chemical compound with the CAS number 21131-85-1 . It is used in scientific research and has diverse applications, ranging from pharmaceutical studies to the synthesis of complex molecules.

Synthesis Analysis

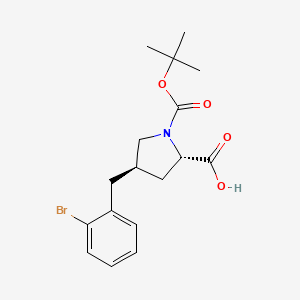

The synthesis of “N-(1-pyridin-3-ylethyl)formamide” and similar compounds often involves transamidation, a process that forms amide bonds . This process is typically classified into two categories based on amide activation: activated amide and unactivated amide .Molecular Structure Analysis

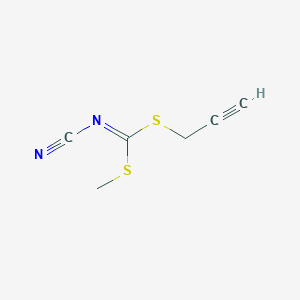

The molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is similar to that of formamide, a reagent that is an ionizing solvent in aqueous buffers and is widely utilized in biochemistry and molecular biology .Chemical Reactions Analysis

The chemical reactions involving “N-(1-pyridin-3-ylethyl)formamide” are typically catalyzed reactions. For instance, formamide catalyzed activation of carboxylic acids has been reported, which is a versatile and cost-efficient method for amidation and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-pyridin-3-ylethyl)formamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

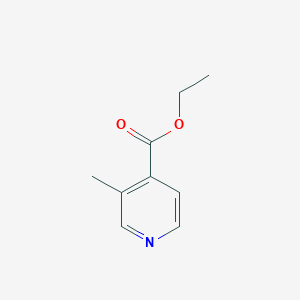

Versatile Synthesis of Quinolines and Related Fused Pyridines

A study by Hayes and Meth–Cohn (1979) details a versatile new synthesis approach for quinolines and related fused pyridines using the Vilsmeier formylation of tertiary and secondary enamides, leading to 2-pyridones and 2-chloropyridines. This reaction allows for substitution at multiple positions on the pyridine ring, showcasing the synthetic utility of pyridin-3-ylethyl derivatives in creating complex heterocyclic compounds R. Hayes & O. Meth–Cohn, 1979.

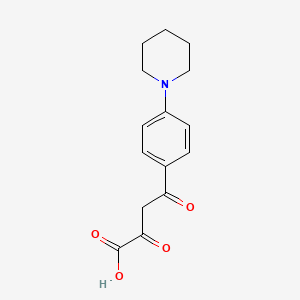

Coordination Polymers with Hg(II)

Hsu et al. (2016) explored the creation of Hg(II) coordination polymers based on N,N’-bis(pyridine-4-yl)formamidine, demonstrating the formation of structurally complex polymers with potential applications in material science and catalysis. The study provides insights into the effects of halide anions on the folding and unfolding of coordination polymers, emphasizing the role of formamidine derivatives in developing new material properties Wayne Hsu et al., 2016.

Kinetic and Mechanistic Investigations

Research by Fawzy and Shaaban (2014) on the oxidation of unsymmetrical formamidines by permanganate in alkaline medium highlights the kinetic and mechanistic aspects of reactions involving N’-heteroaryl formamidine derivatives. The study provides valuable information on the reactivity and stability of these compounds, which could be relevant for their use in synthetic chemistry and environmental applications A. Fawzy & M. Shaaban, 2014.

Development of Isocyanides

Kobayashi, Saito, and Kitano (2011) reported a novel method for preparing isocyanides from N-substituted formamides, showcasing the versatility of formamides in synthesizing valuable isocyanide compounds. This method opens up new avenues for the use of N-(1-pyridin-3-ylethyl)formamide in the synthesis of isocyanides, which are important in pharmaceuticals and material science Genki Kobayashi et al., 2011.

Safety And Hazards

Propiedades

IUPAC Name |

N-(1-pyridin-3-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOPFWHGVDOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378036 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-3-ylethyl)formamide | |

CAS RN |

21131-85-1 | |

| Record name | N-(1-pyridin-3-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)